molecular formula C16H18N2O2 B12586276 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide

Cat. No.: B12586276
M. Wt: 270.33 g/mol
InChI Key: DBAHCMZSEHBBFP-UHFFFAOYSA-N
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Description

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its benzylamino and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide typically involves the reaction of benzylamine with 3-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzylamino and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylamino-N-(4-methoxy-phenyl)-acetamide
  • 2-Benzylamino-N-(3-ethoxy-phenyl)-acetamide
  • 2-Benzylamino-N-(3-methyl-phenyl)-acetamide

Uniqueness

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the phenyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(benzylamino)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C16H18N2O2/c1-20-15-9-5-8-14(10-15)18-16(19)12-17-11-13-6-3-2-4-7-13/h2-10,17H,11-12H2,1H3,(H,18,19)

InChI Key

DBAHCMZSEHBBFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CNCC2=CC=CC=C2

Origin of Product

United States

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